molecular formula C8H8BrFO B1444447 2-(3-Bromo-2-fluorophenyl)ethanol CAS No. 1201641-02-2

2-(3-Bromo-2-fluorophenyl)ethanol

Cat. No.: B1444447
CAS No.: 1201641-02-2
M. Wt: 219.05 g/mol
InChI Key: WRSVBQGPSXKJGZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSVBQGPSXKJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2-fluorophenyl)ethanol typically involves the bromination and fluorination of phenyl ethanol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenyl ethanol is treated with bromine and fluorine reagents under controlled conditions to introduce the halogen atoms at specific positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2-fluorophenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromo-2-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can enhance its reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Halogenated Aromatic Alcohols

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Key Applications References
2-(3-Bromo-2-fluorophenyl)ethanol C₈H₈BrFO 219.05 3-Br, 2-F, -CH₂CH₂OH Ethanol, aryl halides Pharmaceutical intermediate
(3-Bromo-2-fluorophenyl)methanol C₇H₆BrFO 205.03 3-Br, 2-F, -CH₂OH Benzyl alcohol, halides Drug synthesis building block
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol C₉H₁₀BrFO₂ 265.08 5-Br, 3-F, 2-OCH₂CH₃ Benzyl alcohol, ether Specialty chemical synthesis
1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol C₈H₅BrF₄O 273.03 3-Br, 2-F, -CF₃ Trifluoroethanol, halides Fluorinated drug intermediates

Key Observations :

  • Substituent Effects: Positional Isomerism: The placement of bromo and fluoro groups significantly influences reactivity. For example, this compound’s substituents create steric hindrance that slows nucleophilic aromatic substitution compared to para-substituted analogs . Functional Group Diversity: The trifluoroethyl group in 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-ol enhances lipophilicity and metabolic stability, making it valuable in CNS drug development .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) pKa Solubility
This compound 310.6 (predicted) 1.598 (predicted) ~15 (alcohol) Low in water, soluble in organic solvents
2-(3-Bromo-2-fluorophenyl)propanoic acid 310.6 (predicted) 1.598 3.90 Moderate in polar solvents
(3-Bromo-2-fluorophenyl)methanol N/A 1.7 (estimated) ~16 Similar to ethanol derivatives

Key Observations :

  • Acidity: The propanoic acid derivative (pKa ~3.90) is markedly more acidic than ethanol analogs due to the electron-withdrawing carboxylic acid group, enabling salt formation for improved bioavailability .
  • Solubility : All compounds exhibit low water solubility, typical of halogenated aromatics, necessitating organic solvents (e.g., MTBE, DCM) for reactions .

Reaction Pathways

  • Cross-Coupling Reactions: this compound participates in palladium-catalyzed couplings (e.g., with pyridines) to form biaryl structures, as demonstrated in carbopyridylation reactions .
  • Derivatization : The hydroxyl group can be oxidized to ketones (e.g., 1-(3-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one) for use in fluorinated APIs .

Biological Activity

2-(3-Bromo-2-fluorophenyl)ethanol is an organic compound that has garnered attention for its potential biological activities due to the presence of halogen substituents, specifically bromine and fluorine. These substituents can significantly influence the compound's reactivity, pharmacological properties, and overall biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C8H8BrFC_8H_8BrF. The compound features a phenolic structure with a hydroxyl group (-OH) attached to an ethyl chain, which is further substituted with bromine and fluorine atoms. This unique configuration contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related fluoroaryl compounds have demonstrated significant antibacterial effects against various pathogens, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The presence of halogens, particularly fluorine, can enhance the lipophilicity and bioavailability of these compounds, potentially increasing their effectiveness as antimicrobial agents .

2. Antioxidant Activity
The antioxidant potential of halogenated compounds has been documented in various studies. For example, fluoroaryl derivatives have shown promising results in reducing oxidative stress markers and enhancing cellular defense mechanisms . The antioxidant activity is often assessed using assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power), which measure the ability of a compound to neutralize free radicals.

3. Antimutagenic Properties
The antimutagenic activity of halogenated compounds has also been explored. In particular, studies have indicated that the introduction of fluorine can alter the mutagenic potential of certain compounds, providing protective effects against DNA damage induced by mutagens . This suggests that this compound may possess similar protective qualities.

Case Studies and Research Findings

Numerous studies have evaluated the biological activities of halogenated phenolic compounds:

  • A study focusing on fluoroaryl derivatives highlighted their ability to reduce mutagenicity in the Ames test, suggesting a strong correlation between fluorination and enhanced biological safety profiles .
  • Another research effort investigated the antimicrobial properties of ethanol extracts from various sources, finding that structurally similar compounds exhibited significant activity against a range of bacterial strains .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:

Compound NameMolecular FormulaAntimicrobial ActivityAntioxidant Activity
1-(5-Bromo-2-fluorophenyl)ethanolC8H8BrFModerateHigh
(3-Bromo-2-fluorophenyl)methanolC8H8BrFHighModerate
1-(4-Bromo-2,6-difluorophenyl)ethanolC8H8BrF2Very HighVery High

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Bromo-2-fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
2-(3-Bromo-2-fluorophenyl)ethanol

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